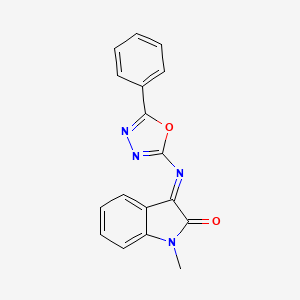

1-Methyl-3-(5-phenyl-1,3,4-oxadiazol-2-ylimino)indolin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

La 1-Méthyl-3-(5-phényl-1,3,4-oxadiazol-2-ylimino)indolin-2-one est un composé organique complexe appartenant à la classe des dérivés d'indolin-2-one. Ce composé se caractérise par la présence d'un noyau d'indolin-2-one, qui est substitué par un groupe méthyle en position 1 et un groupe 5-phényl-1,3,4-oxadiazol-2-ylimino en position 3. La structure unique de ce composé en fait un sujet d'intérêt dans divers domaines de la recherche scientifique, notamment la chimie médicinale, la synthèse organique et la science des matériaux .

Méthodes De Préparation

La synthèse de la 1-Méthyl-3-(5-phényl-1,3,4-oxadiazol-2-ylimino)indolin-2-one implique généralement un processus en plusieurs étapes. Une voie de synthèse courante comprend les étapes suivantes :

Formation du noyau d'indolin-2-one : Le noyau d'indolin-2-one peut être synthétisé par cyclisation d'un dérivé d'aniline approprié avec un composé carbonylé approprié en conditions acides ou basiques.

Introduction du groupe méthyle : Le groupe méthyle peut être introduit en position 1 du noyau d'indolin-2-one par des réactions d'alkylation utilisant des agents méthylants tels que l'iodure de méthyle ou le sulfate de diméthyle.

Formation de la fraction 5-phényl-1,3,4-oxadiazole : La fraction 5-phényl-1,3,4-oxadiazole peut être synthétisée par cyclisation d'un dérivé d'hydrazide avec un acide carboxylique approprié ou son dérivé en conditions déshydratantes.

Couplage des deux fractions : La dernière étape consiste à coupler la fraction 5-phényl-1,3,4-oxadiazole au noyau d'indolin-2-one par une réaction de condensation, généralement en utilisant des réactifs tels que l'oxychlorure de phosphore ou le chlorure de thionyle

Analyse Des Réactions Chimiques

La 1-Méthyl-3-(5-phényl-1,3,4-oxadiazol-2-ylimino)indolin-2-one subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut subir des réactions d'oxydation, en particulier au niveau du noyau d'indolin-2-one, conduisant à la formation de dérivés oxo correspondants.

Réduction : Des réactions de réduction peuvent être réalisées sur la fraction oxadiazole, conduisant à la formation de dérivés d'hydrazine.

Condensation : Le composé peut participer à des réactions de condensation avec des aldéhydes ou des cétones, conduisant à la formation de bases de Schiff ou d'autres produits de condensation

Applications De Recherche Scientifique

La 1-Méthyl-3-(5-phényl-1,3,4-oxadiazol-2-ylimino)indolin-2-one a un large éventail d'applications en recherche scientifique, notamment :

Chimie médicinale : Le composé a montré un potentiel en tant qu'agent anticancéreux, antimicrobien et antioxydant. .

Synthèse organique : Le composé sert d'intermédiaire précieux dans la synthèse de molécules organiques plus complexes.

Science des matériaux : Le composé a été étudié pour son potentiel d'utilisation dans le développement de nouveaux matériaux présentant des propriétés électroniques et optiques uniques.

Mécanisme d'action

Le mécanisme d'action de la 1-Méthyl-3-(5-phényl-1,3,4-oxadiazol-2-ylimino)indolin-2-one implique son interaction avec diverses cibles moléculaires et voies. Il a été démontré que le composé :

Inhibe les enzymes : Le composé peut inhiber des enzymes telles que l'acétylcholinestérase et la tyrosinase, conduisant à la perturbation de voies biochimiques clés.

Induit l'apoptose : Le composé peut induire l'apoptose dans les cellules cancéreuses en activant les caspases et d'autres protéines pro-apoptotiques.

Élimine les radicaux libres : Le composé présente une activité antioxydante en éliminant les radicaux libres et en réduisant le stress oxydatif

Mécanisme D'action

The mechanism of action of 1-Methyl-3-(5-phenyl-1,3,4-oxadiazol-2-ylimino)indolin-2-one involves its interaction with various molecular targets and pathways. The compound has been shown to:

Inhibit Enzymes: The compound can inhibit enzymes such as acetylcholinesterase and tyrosinase, leading to the disruption of key biochemical pathways.

Induce Apoptosis: The compound can induce apoptosis in cancer cells by activating caspases and other pro-apoptotic proteins.

Scavenge Free Radicals: The compound exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress

Comparaison Avec Des Composés Similaires

La 1-Méthyl-3-(5-phényl-1,3,4-oxadiazol-2-ylimino)indolin-2-one peut être comparée à d'autres composés similaires, tels que :

Dérivés d'indolin-2-one : Des composés tels que les dérivés de 1-benzyl-1H-1,2,3-triazole-indolin-2-one partagent un noyau d'indolin-2-one similaire, mais diffèrent par leurs substituants, ce qui conduit à des variations dans leurs activités biologiques.

Composés substitués par un phényle : Des composés tels que les dérivés de 5-phényl-1,3,4-oxadiazole partagent une structure phényl-oxadiazole similaire, mais diffèrent par leurs substituants supplémentaires, ce qui affecte leur réactivité globale et leurs applications.

Propriétés

Numéro CAS |

84640-83-5 |

|---|---|

Formule moléculaire |

C17H12N4O2 |

Poids moléculaire |

304.30 g/mol |

Nom IUPAC |

(3E)-1-methyl-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)imino]indol-2-one |

InChI |

InChI=1S/C17H12N4O2/c1-21-13-10-6-5-9-12(13)14(16(21)22)18-17-20-19-15(23-17)11-7-3-2-4-8-11/h2-10H,1H3/b18-14+ |

Clé InChI |

ILQQJDVXWJOXFF-NBVRZTHBSA-N |

SMILES isomérique |

CN1C2=CC=CC=C2/C(=N\C3=NN=C(O3)C4=CC=CC=C4)/C1=O |

SMILES canonique |

CN1C2=CC=CC=C2C(=NC3=NN=C(O3)C4=CC=CC=C4)C1=O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Hexanamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N-[4-[[[(4-cyanophenyl)amino]carbonyl]amino]-6-[[4-[ethyl(2-hydroxyethyl)amino]-2-methylphenyl]imino]-3-oxo-1,4-cyclohexadien-1-yl]-](/img/structure/B12752448.png)

![thiazol-5-ylmethyl N-[(1S,2S,4S)-4-[[(2S)-2-[[amino-[(2-isopropylthiazol-4-yl)methyl]carbamoyl]amino]-3-methyl-butanoyl]amino]-1-benzyl-2-hydroxy-5-phenyl-pentyl]carbamate](/img/structure/B12752463.png)